2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid
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Overview
Description
2-[[(3-bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid is a member of benzamides.
Scientific Research Applications
Synthesis of Related Compounds
- Synthesis of Anti-Cancer Drugs : Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, is synthesized using 2-amino-5-methylbenzoic acid, which shares structural similarities with the compound (Cao Sheng-li, 2004).
- Derivative Synthesis : Derivatives of 4-hydroxybenzoic acid, including those with substituents in positions related to the compound of interest, are synthesized and discussed, providing insight into the chemical manipulation of similar structures (G. Cavill, 1945).
Biological Applications
- Biosynthesis of Ansamycins : 3-Amino-5-hydroxybenzoic acid, a structurally related compound, is identified as a precursor in the biosynthesis of ansamycins, suggesting potential biosynthetic pathways for similar compounds (O. Ghisalba, J. Nüesch, 1981).
Chemical Properties and Applications
- Electrochemical Applications : The electrochemical oxidation of 3-Hydroxybenzoic acid, a similar compound, is used to develop sensors, indicating potential electrochemical applications for related compounds (T. V. Shishkanova et al., 2021).
- Synthesis of Sensitive Trinder Reactive Agents : 2,4,6-Tribromo-3-hydroxybenzoic acid, a related compound, demonstrates the potential for synthesizing sensitive reactive agents, hinting at the chemical utility of the compound (Feng Yu-chuan, 2012).
- Novel Enzymatic Pathways : Studies on 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d reveal novel enzymatic pathways, suggesting possible new enzymatic applications for similar compounds (Chika Orii et al., 2004).
properties
Product Name |
2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid |
---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
RTWXTCVRZFFJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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